molecular formula C42H44N2O6S B028825 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene CAS No. 1159977-58-8

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene

Cat. No. B028825
CAS RN: 1159977-58-8
M. Wt: 704.9 g/mol
InChI Key: ZIQUILNLPRCFRB-UHFFFAOYSA-N
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Description

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is a selective estrogen receptor modulator . It is used in the prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis and in postmenopausal women at high risk for invasive breast cancer .


Molecular Structure Analysis

The molecular formula of 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is C42H44N2O6S . The molecular weight is 704.87 .


Chemical Reactions Analysis

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is also known as [6-Hydroxy-2- (4-hydroxyphenyl)-7- -benzo [b]thien-3-yl]- phenyl]methanone .


Physical And Chemical Properties Analysis

The molecular weight of 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is 704.87 . It has a molecular formula of C42H44N2O6S . It is a solid at room temperature .

properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQUILNLPRCFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151254
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene

CAS RN

1159977-58-8
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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